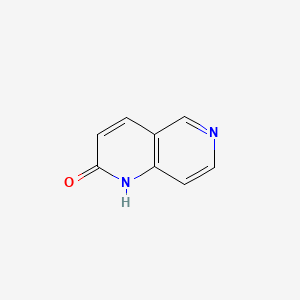

1,6-Naphthyridin-2(1H)-One

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343421 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-29-7 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 1,6-Naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Naphthyridin-2(1H)-one is a heterocyclic aromatic compound recognized as a "privileged scaffold" in medicinal chemistry. Comprising a fused bicyclic system of two pyridine rings, this core structure is foundational to a multitude of derivatives with significant therapeutic potential. Its derivatives have been extensively investigated, demonstrating notable efficacy as inhibitors of crucial cellular signaling pathways, particularly in oncology. This guide provides a detailed examination of the basic structure, physicochemical properties, synthesis, and the well-established role of its derivatives as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, a key target in hepatocellular carcinoma.

Core Structure and Physicochemical Properties

This compound (CAS 23616-29-7) belongs to the diazanaphthalene isomeric family.[1][2] The core is a planar, bicyclic heteroaromatic system. The presence of the pyridone ring (the nitrogen-containing ring with the carbonyl group) allows for tautomerization between the lactam (keto) and lactim (enol) forms, although it predominantly exists in the lactam form. This feature is crucial for its biological activity, as the amide proton and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with protein targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [3] |

| Molecular Weight | 146.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | ZQKMVHXJWJNEQG-UHFFFAOYSA-N | [3] |

| Appearance | Pale yellow to brown crystalline powder | [4] |

| Purity (Typical) | ≥96.0% | [4] |

Spectroscopic Data

Table 2: Representative ¹H and ¹³C NMR Data for Naphthyridinone Derivatives (Note: Data is for substituted derivatives and serves as an example. Shifts will vary based on substitution and solvent.)

| Assignment | Representative ¹H NMR (ppm) | Representative ¹³C NMR (ppm) | Reference |

| Aromatic Protons | 6.4 - 8.8 | 109 - 155 | [5][6] |

| NH Proton | 10.4 - 12.3 (broad singlet) | - | [5] |

| Carbonyl Carbon (C2) | - | ~163 | [5] |

| Other Ring Carbons | - | 110 - 153 | [5] |

General Spectroscopic Features:

-

¹H NMR: The spectra typically show a complex multiplet pattern in the aromatic region (downfield, ~6.4-8.8 ppm). The amide (N-H) proton is usually observed as a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons resonate in the 110-155 ppm range. The carbonyl carbon (C=O) of the pyridone ring is characteristically found further downfield, around 163 ppm.[5]

-

IR Spectroscopy: Key vibrational bands include a strong C=O stretching frequency for the lactam group and N-H stretching vibrations.

Synthesis of the this compound Scaffold

The synthesis of the this compound core generally proceeds through the construction of the second ring from a pre-formed, appropriately substituted pyridine or pyridone precursor.[1] This common and versatile approach allows for the introduction of various substituents required for biological activity.

Generalized Experimental Protocol (Gould-Jacobs type reaction)

A widely adopted method involves the cyclization of a substituted aminopyridine with a diethyl ethoxymethylenemalonate or similar reagent, followed by thermal cyclization.

-

Condensation: 4-aminopyridine is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically at 100-130 °C, for several hours. This step forms an intermediate enamine.

-

Cyclization: The intermediate is heated at a higher temperature (often >200 °C) in a high-boiling point solvent such as diphenyl ether. This thermal electrocyclization reaction forms the pyridone ring of the naphthyridinone system.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield the this compound core.

Biological Activity and Signaling Pathway Inhibition

Derivatives of this compound are potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[7] The FGF19-FGFR4 signaling axis is a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC).

The FGFR4 Signaling Pathway

Under normal physiological conditions, the binding of the FGF19 ligand to FGFR4 (in complex with its co-receptor β-Klotho) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival. In HCC, aberrant overexpression of FGF19 leads to constitutive activation of this pathway, promoting uncontrolled tumor growth.

Mechanism of Inhibition by this compound Derivatives

These inhibitors function as ATP-competitive antagonists. The this compound scaffold typically forms crucial hydrogen bonds with the hinge region of the FGFR4 kinase domain (specifically with the amide backbone of Ala553).[7] Appended moieties on the scaffold are designed to form additional interactions, such as covalent bonds with specific cysteine residues (e.g., Cys552) or hydrophobic interactions within the active site, to enhance potency and selectivity.[7] This blockade of the ATP-binding pocket prevents receptor autophosphorylation and halts the downstream signaling cascade, leading to an anti-proliferative effect in FGFR4-dependent cancer cells.

Conclusion

The this compound core is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural and electronic properties make it an ideal scaffold for designing potent and selective kinase inhibitors. The successful development of its derivatives as FGFR4 inhibitors for hepatocellular carcinoma underscores the therapeutic promise of this privileged structure. Further exploration of this scaffold is anticipated to yield novel drug candidates for a range of diseases driven by aberrant kinase activity.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merit.url.edu [merit.url.edu]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

The Rise of a Privileged Scaffold: A Technical Guide to 1,6-Naphthyridin-2(1H)-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, composed of two fused pyridine rings, serves as a "privileged structure," enabling the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic applications of the this compound scaffold, with a focus on its role in the development of targeted cancer therapies.

Therapeutic Applications: A Scaffold for Targeted Inhibition

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer progression. Notably, this core has been successfully utilized to develop potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), the mammalian Target of Rapamycin (mTOR), and Heat shock protein 90 (Hsp90).

FGFR4 Inhibition in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling pathway is a critical driver in a subset of hepatocellular carcinomas (HCC).[1][2] The design and synthesis of this compound derivatives have led to the discovery of potent and highly selective FGFR4 inhibitors.[1][2] Through detailed structural optimizations, compounds have been identified that exhibit excellent anti-proliferative activities against FGFR4-dependent HCC cell lines.[1][2]

mTOR Inhibition in Cancer

The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[3][4] The this compound scaffold has been instrumental in the development of potent and selective mTOR inhibitors. For instance, a tricyclic benzonaphthyridinone derivative, Torin1, demonstrated potent inhibition of both mTORC1 and mTORC2.[4] Further medicinal chemistry efforts led to the discovery of Torin2, an improved mTOR inhibitor with enhanced bioavailability and metabolic stability.

Hsp90 Inhibition in Breast Cancer

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is overexpressed in many cancers and is a key target for drug discovery.[5] A series of novobiocin analogs derived from the this compound scaffold have been designed and synthesized, showing promising anti-proliferative properties against breast cancer cell lines.[5] These compounds were found to induce the degradation of Hsp90 client proteins.[5]

Quantitative Biological Data

The following tables summarize the biological activity of representative this compound derivatives against their respective targets.

| Table 1: FGFR4 Inhibition | ||

| Compound | FGFR4 IC50 (nM) | Reference |

| A34 | Data not specified | [1][2] |

| 19g | Data not specified |

| Table 2: mTOR Inhibition | |||

| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

| Torin1 | 2 (cellular EC50) | 1800 | 900 |

| Torin2 | 0.25 (cellular EC50) | 200 | 800 |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation are provided below.

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of this compound derivatives.

General Synthetic Strategies

The synthesis of the this compound scaffold can be broadly categorized into two main approaches: construction from a preformed pyridine or a preformed pyridone ring.

1. From a Preformed Pyridine: This strategy often involves the use of a 4-aminopyridine derivative bearing a functional group (e.g., aldehyde, nitrile, or ester) at the C3 position.[6][7] Condensation of this intermediate with a suitable partner, such as a malonate derivative, leads to the formation of the second ring and the desired this compound core.[6][7]

2. From a Preformed Pyridone: An alternative approach starts with a substituted 2-pyridone.[6][7] Reaction with reagents like tert-butoxybis(dimethylamino)methane can introduce the necessary functionality to facilitate the cyclization and formation of the fused naphthyridinone system.[7]

Synthesis of a Benzo[h][8][9]naphthyridin-2(1H)-one mTOR Inhibitor (Torin1)

A four-step synthetic sequence was utilized for the synthesis of the tricyclic benzonaphthyridinone mTOR inhibitor, Torin1.[3]

-

Introduction of Substituted Anilines: The synthesis commences with a dichloroquinoline scaffold. The first step involves the nucleophilic substitution of one of the chlorine atoms with a substituted aniline.

-

Construction of the Lactam Ring: The 6-membered lactam ring is then constructed via a Horner-Wadsworth-Emmons reaction.

-

Palladium-Mediated Coupling: The R2 side chain is introduced through a palladium-mediated coupling reaction, such as a Suzuki or Stille coupling, with the corresponding boronic acid or stannane.

-

Final Modification (if necessary): Further chemical modifications can be performed to introduce additional diversity.

Biological Evaluation Protocols

1. Kinase Inhibition Assays: The inhibitory activity of the synthesized compounds against their target kinases (e.g., FGFR4, mTOR) is typically determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition, are then calculated.

2. Cellular Assays:

-

Proliferation Assays: The anti-proliferative effects of the compounds are evaluated in relevant cancer cell lines. Assays such as the MTT or CellTiter-Glo assay are commonly used to measure cell viability after treatment with the compounds.

-

Western Blot Analysis: To confirm the mechanism of action, Western blotting is used to assess the phosphorylation status of downstream signaling proteins in the targeted pathway. For example, in the case of mTOR inhibitors, the phosphorylation of S6K1 and 4E-BP1 is monitored.[4] For Hsp90 inhibitors, the degradation of client proteins is observed.[5]

3. In Vivo Xenograft Models: Promising compounds are further evaluated for their anti-tumor efficacy in vivo using xenograft models. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.

4. Pharmacokinetic Studies: To assess the drug-like properties of the compounds, pharmacokinetic studies are conducted in animals (e.g., mice). These studies determine parameters such as bioavailability, clearance, and plasma exposure, which are crucial for predicting the compound's behavior in humans.

Conclusion

The this compound scaffold has proven to be a highly valuable framework in the pursuit of novel therapeutics, particularly in the field of oncology. Its synthetic tractability and the ability to modulate its substitution pattern allow for the fine-tuning of biological activity and pharmacokinetic properties. The successful development of potent and selective inhibitors of key cancer targets such as FGFR4 and mTOR underscores the potential of this privileged scaffold in modern drug discovery. Further exploration of the chemical space around this core is likely to yield additional drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]

- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] FGF19–FGFR4 Signaling in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,6-Naphthyridin-2(1H)-One: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the core heterocyclic scaffold, 1,6-Naphthyridin-2(1H)-One. This compound is a key pharmacophore in a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the development of new chemical entities.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the pyridone ring.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 - 6.7 | d | ~9.5 |

| H-4 | ~7.6 - 7.8 | d | ~9.5 |

| H-5 | ~7.4 - 7.6 | dd | ~8.5, 4.5 |

| H-7 | ~8.5 - 8.7 | dd | ~4.5, 1.5 |

| H-8 | ~9.0 - 9.2 | dd | ~8.5, 1.5 |

| N1-H | ~12.0 - 12.5 | br s | - |

Note: Data is estimated based on spectral data of substituted 1,6-naphthyridin-2(1H)-ones and related heterocyclic systems. Solvent: DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~162 - 164 |

| C-3 | ~120 - 122 |

| C-4 | ~140 - 142 |

| C-4a | ~118 - 120 |

| C-5 | ~125 - 127 |

| C-7 | ~150 - 152 |

| C-8 | ~148 - 150 |

| C-8a | ~145 - 147 |

Note: Data is estimated based on spectral data of substituted 1,6-naphthyridin-2(1H)-ones and related heterocyclic systems. Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the N-H and C=O stretching vibrations of the pyridone ring, as well as aromatic C-H and C=C/C=N stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3200 - 2800 | N-H stretch (broad, H-bonded) |

| 1660 - 1680 | C=O stretch (amide I) |

| 1610 - 1630 | C=C/C=N stretch |

| 1500 - 1580 | Aromatic ring stretches |

| 800 - 850 | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show absorption bands corresponding to π→π* transitions within the aromatic system.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| ~220 - 230 | Not readily available | Methanol |

| ~280 - 290 | Not readily available | Methanol |

| ~330 - 340 | Not readily available | Methanol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

| Technique | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| ESI-MS | 147.055 | 119 ([M+H - CO]⁺) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard zg30.

-

Number of scans: 16-64.

-

Spectral width: -2 to 14 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024-4096.

-

Spectral width: 0 to 180 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as methanol or ethanol. The stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength range: 200-800 nm.

-

A baseline is recorded using a cuvette containing the pure solvent.

-

The sample is then scanned to obtain the absorption spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be infused directly or introduced via liquid chromatography.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass range: m/z 50-500.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Ascending Trajectory of 1,6-Naphthyridin-2(1H)-one Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological significance, and therapeutic potential of this versatile heterocyclic system, with a focus on its applications in oncology and virology.

The this compound Core: A Versatile Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2][3] The 1,6-naphthyridine isomer, and specifically its 2(1H)-one derivative, has garnered substantial interest due to its ability to serve as a ligand for a variety of biological receptors.[2][3] The structural diversity of 1,6-naphthyridin-2(1H)-ones is vast, with over 17,000 compounds reported, highlighting the extensive exploration of its chemical space.[1][2][3] The substitution patterns at positions N1, C3, C4, C5, C7, and C8 are crucial in determining the biological activity and selectivity of these derivatives.[1][2][3]

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be broadly categorized into two main strategies: synthesis from a preformed pyridine ring and synthesis from a preformed pyridone ring.[1][4]

Synthesis from a Preformed Pyridine

This approach often involves the cyclization of a suitably substituted pyridine derivative. For instance, 4-aminonicotinaldehyde can be condensed with active methylene compounds like 2,6-dichlorophenylacetonitrile to yield 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones.[5] Another method utilizes the intramolecular Friedel–Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles, mediated by acids such as CF3SO3H or H2SO4, to produce fused polycyclic 1,6-naphthyridin-4-amines.[6][7] A catalyst-free, pseudo-five-component synthesis in water has also been reported, starting from methyl ketones, amines, and malononitrile, offering an environmentally friendly route to highly functionalized[5][8]-naphthyridines.[9]

Synthesis from a Preformed Pyridone

Alternatively, the pyridone ring can serve as the starting point. One established method involves the reaction of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with N,N-dimethylformamide dimethyl acetal, followed by cyclization with ammonium acetate to form the 1,6-naphthyridine-3-carbonitrile derivative.[8]

Experimental Protocol: General Synthesis of 1,2-dihydro[5][8]naphthyridines [9]

A mixture of a methyl ketone (2 mmol), an amine (1 mmol), and malononitrile (1 mmol) in water (5 mL) is heated at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with water, and then with a mixture of diethyl ether and hexane (1:9) to afford the pure product.

Biological Significance and Therapeutic Applications

This compound derivatives have demonstrated a wide array of biological activities, with anticancer and antiviral properties being the most prominent.[10][11]

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of 1,6-naphthyridin-2(1H)-ones stems from their ability to inhibit various protein kinases and other crucial cellular targets involved in cancer progression.

Many derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

-

FGFR4 Inhibition: A series of this compound derivatives have been identified as novel, potent, and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC).[12][13] The representative compound A34 demonstrated significant antitumor efficacy in a Hep-3B HCC xenograft model.[12][13] Another series of derivatives have been explored as FGFR4 inhibitors for the treatment of colorectal cancer, with compound 19g showing excellent kinase selectivity and substantial cytotoxic effects.[14]

-

c-Src Inhibition: 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent and selective inhibitors of the non-receptor tyrosine kinase c-Src.[5] Derivatives bearing basic aliphatic side chains at the 7-position were found to be the most potent, with IC50 values in the nanomolar range.[5]

-

MET and AXL Inhibition: The 1,6-naphthyridinone scaffold has been utilized to develop potent inhibitors of MET, a receptor tyrosine kinase implicated in various cancers.[15] Systematic structural optimization led to the discovery of compounds with favorable pharmacokinetic profiles.[15] Furthermore, derivatives have been designed as selective type II inhibitors of AXL, another receptor tyrosine kinase, demonstrating significant antitumor efficacy in a xenograft model.[16]

-

mTOR Inhibition: A tricyclic benzo[h][5][8]naphthyridin-2(1H)-one derivative, Torin1 , was developed as a highly potent and selective inhibitor of the Mammalian Target of Rapamycin (mTOR).[17] Torin1 inhibits both mTORC1 and mTORC2 complexes at low nanomolar concentrations.[17]

The following diagram illustrates a simplified workflow for the screening of kinase inhibitors.

A series of novobiocin analogs based on the this compound scaffold were designed as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins.[18] These compounds were evaluated for their anti-proliferative properties in breast cancer cell lines.[18]

The diagram below depicts the FGF19/FGFR4 signaling pathway, a key target in hepatocellular carcinoma.

Experimental Protocol: In Vitro Kinase Assay [5]

The inhibitory activity of compounds against c-Src, FGF-1 receptor, and PDGF-beta receptor enzymes is evaluated by measuring the phosphorylation of a model substrate. The assay is typically performed in a buffer containing the kinase, the substrate (e.g., a biotinylated peptide), ATP, and the test compound at various concentrations. After incubation, the amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate. IC50 values are then calculated from the dose-response curves.

Antiviral Activity

Certain 1,6-naphthyridine derivatives have shown potent activity against human cytomegalovirus (HCMV).[19][20] Compound A1 , a 1,6-naphthyridine derivative, exhibited significantly lower IC50 values against HCMV strains AD 169 and Towne compared to the standard antiviral drug ganciclovir.[19][20] Importantly, these compounds remained active against ganciclovir, foscarnet, and cidofovir-resistant HCMV strains, suggesting a novel mechanism of action.[19][20]

Experimental Protocol: Plaque Reduction Assay for Anti-HCMV Activity [19]

Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and infected with HCMV. After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound. The plates are incubated for 7-10 days to allow for plaque formation. The cells are then fixed and stained, and the viral plaques are counted. The 50% inhibitory concentration (IC50) is defined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (Kinase Inhibition)

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| A34 | FGFR4 | - | Hep-3B | - | [12][13] |

| 19g | FGFR4 | - | HCT116 | - | [14] |

| 7-NH(CH₂)₂NMe₂ derivative | c-Src | 10-80 | - | - | [5] |

| 8 | MET | 9.8 | - | - | [15] |

| 23a | MET | 7.1 | - | - | [15] |

| 25c | AXL | 1.1 | 4T1 | - | [16] |

| Torin1 | mTOR | - | - | 2 (mTORC1), 10 (mTORC2) | [17] |

Table 2: Antiviral Activity of 1,6-Naphthyridine Derivative A1 against HCMV

| HCMV Strain | Cell Line | IC50 (μM) | Fold-activity vs. Ganciclovir | Reference |

| AD 169 | Hs68 | <0.045 | >39 | [19][20] |

| Towne | MRC-5 | <0.045 | >223 | [19][20] |

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The demonstrated success in targeting a range of kinases involved in oncology highlights its potential for the development of next-generation cancer therapeutics. Furthermore, the unique antiviral mechanism of action against HCMV warrants further investigation and could lead to new treatment options for this important human pathogen. Future research in this area will likely focus on exploring new biological targets, optimizing lead compounds through structure-based drug design, and advancing the most promising candidates into clinical development.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merit.url.edu [merit.url.edu]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 5. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Ascendant Core: A Technical Guide to 1,6-Naphthyridin-2(1H)-one Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Among its various derivatives, the 1,6-naphthyridin-2(1H)-one core has garnered significant attention due to its versatile biological activities. These compounds have demonstrated potential as potent and selective inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology.[3][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biomedical applications of 1,6-naphthyridin-2(1H)-ones, with a focus on data-driven insights and detailed experimental methodologies to support researchers in this dynamic field.

Naphthyridines, also known as diazanaphthalenes, exist as six distinct isomers, with the 1,6-isomer being a key focus of contemporary drug discovery efforts.[6][7] The this compound subfamily is particularly expansive, with over 17,000 compounds reported, highlighting the extensive exploration of its chemical space.[1][6] This guide will delve into the key synthetic strategies for accessing this core, the diverse substitution patterns that govern its biological activity, and its applications in targeting critical signaling pathways implicated in diseases such as cancer.

Synthesis of the this compound Core

The construction of the this compound scaffold can be broadly categorized into two primary strategies: synthesis from a preformed pyridine ring and synthesis from a preformed pyridone ring.[1]

Synthesis from a Preformed Pyridine Ring

A common approach involves the cyclization of a suitably substituted pyridine precursor. This strategy often leverages condensation reactions to form the second, pyridone ring.

Synthesis from a Preformed Pyridone Ring

Alternatively, the synthesis can commence with a pyridone ring, followed by the annulation of the second pyridine ring. This approach offers flexibility in introducing substituents on the pyridone moiety at an early stage. A representative synthetic disconnection is illustrated below.[1]

Caption: Synthetic disconnections for this compound.

A notable example of building upon a pre-existing pyridone involves the reaction of 5-acyl(aroyl)-6-methyl-2(1H)-pyridinones with Bredereck's reagent, followed by cyclization with ammonium acetate to yield the desired 1,6-naphthyridin-2(1H)-ones.[8]

Key Reactions and Experimental Protocols

The functionalization of the this compound core is crucial for modulating its biological activity. Palladium-mediated cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or heteroaryl substituents.

Experimental Protocol: Suzuki Coupling for the Synthesis of Benzo[h][4][8]naphthyridin-2(1H)-ones

This protocol describes a one-pot, three-component reaction for the synthesis of Torin analogs, which are potent mTOR inhibitors.[9]

Materials:

-

2,4-dichloroquinoline

-

Substituted aniline

-

Aryl or heteroaryl boronic acid

-

Triethyl phosphonoacetate

-

Potassium carbonate (K2CO3)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Solvents: N,N-Dimethylformamide (DMF), Isopropanol (i-PrOH), Water

Procedure:

-

Nucleophilic Aromatic Substitution (SNAr) and Intramolecular Cyclization:

-

To a solution of 2,4-dichloroquinoline in a mixture of DMF, i-PrOH, and H2O (2:1:1), add the substituted aniline and a catalytic amount of HCl.

-

Heat the mixture to facilitate the SNAr reaction.

-

Add triethyl phosphonoacetate and a base (e.g., NaHCO3 or K3PO4) to initiate the Horner-Wadsworth-Emmons reaction and subsequent intramolecular cyclization. Monitor the reaction by TLC or LC-MS until completion.

-

-

Suzuki Coupling:

-

To the reaction mixture from the previous step, add the aryl or heteroaryl boronic acid and the palladium catalyst.

-

Heat the reaction under microwave irradiation to drive the Suzuki coupling. The use of K3PO4 as the base in this step has been shown to improve yields.[9]

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired 1,9-substituted benzo[h][4][8]naphthyridin-2(1H)-one.

-

Biological Applications and Signaling Pathways

Derivatives of this compound have demonstrated significant activity against a range of biological targets, particularly protein kinases involved in cancer progression.

FGFR4 Inhibition in Hepatocellular Carcinoma

Fibroblast growth factor receptor 4 (FGFR4) is a key driver in a subset of hepatocellular carcinomas (HCC).[3] A novel series of this compound derivatives have been designed as potent and selective FGFR4 inhibitors.[3][10] The representative compound, A34, covalently targets Cys552 in the FGFR4 active site.[3]

Caption: Inhibition of the FGF19-FGFR4 signaling pathway.

mTOR Inhibition in Cancer

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[11][12] Benzo[h][4][8]naphthyridin-2(1H)-one derivatives, known as Torins, are highly potent and selective mTOR inhibitors.[11][12] Torin1, for instance, inhibits both mTORC1 and mTORC2 complexes.[11]

Caption: Torin1 inhibits both mTORC1 and mTORC2 complexes.

Hsp90 Inhibition in Breast Cancer

Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers and plays a critical role in the folding and stability of numerous oncoproteins.[4] A series of this compound derivatives have been developed as Hsp90 inhibitors, demonstrating anti-proliferative activity in breast cancer cell lines.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: FGFR4 Inhibitory Activity and Antiproliferative Effects [3]

| Compound | FGFR4 IC50 (nM) | Hep-3B Cell Viability IC50 (nM) | HuH-7 Cell Viability IC50 (nM) |

| A34 | 8.7 | 15.3 | 28.6 |

| FGF401 | 1.1 | 10.2 | 25.1 |

Table 2: mTOR Inhibitory Activity [11]

| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Cellular p-Akt(S473) IC50 (nM) | Cellular p-S6K(T389) IC50 (nM) |

| Torin1 | 1.8 | >10,000 | 10 | 2 |

Table 3: Hsp90 Inhibitory Activity in Breast Cancer Cells [4]

| Compound | MCF-7 GI50 (µM) | MDA-MB-231 GI50 (µM) |

| Derivative 1 | 0.54 | 0.87 |

| Derivative 2 | 1.23 | 2.15 |

Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. The demonstrated efficacy of its derivatives against key cancer targets such as FGFR4, mTOR, and Hsp90 underscores its significance in modern drug discovery. This technical guide provides a foundational understanding of the chemistry and biology of 1,6-naphthyridin-2(1H)-ones, offering valuable insights and practical methodologies for researchers dedicated to advancing this exciting field of medicinal chemistry. The continued exploration of this scaffold is poised to yield a new generation of targeted therapies for a range of human diseases.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 2. merit.url.edu [merit.url.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to 1,6-Naphthyridin-2(1H)-one: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, which are bicyclic systems containing two pyridine rings.[1][2] This scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of this compound have shown promise as potent and selective inhibitors of key signaling proteins implicated in cancer, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Heat Shock Protein 90 (Hsp90).[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and relevant biological signaling pathways associated with the this compound core.

Core Physical and Chemical Properties

Quantitative data for the parent this compound is not extensively consolidated in the literature. The following tables summarize the available information.

| Identifier | Value |

| CAS Number | 23616-29-7 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1)N=CC=C2O |

| InChI Key | ZQKMVHXJWJNEQG-UHFFFAOYSA-N |

| Property | Value | Notes |

| Physical State | Solid or liquid | Supplier data sheets describe it in both forms, suggesting the melting point is near ambient temperature. |

| Melting Point | Data not available | The related compound 1,6-naphthyridine has a melting point of <40 °C. |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | Poor water solubility is noted for some derivatives. |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Conforms to structure (as per supplier data). Specific chemical shifts for the parent compound are not readily available in published literature. |

| ¹³C NMR | Specific chemical shifts for the parent compound are not readily available in published literature. |

| IR Spectroscopy | Data not available |

| UV-Vis Spectroscopy | Data not available |

Experimental Protocols: Synthesis of the this compound Scaffold

The synthesis of 1,6-naphthyridin-2(1H)-ones can be broadly categorized into two main strategies: construction from a preformed pyridine ring or from a preformed pyridone ring.[5]

Synthesis from a Preformed Pyridine

This approach often involves the cyclization of a substituted 4-aminopyridine derivative.

Workflow for Synthesis from a Preformed Pyridine

References

The Ascendance of 1,6-Naphthyridin-2(1H)-one Analogs in Early Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biomolecules implicated in various diseases.[1][2] This technical guide provides an in-depth overview of this chemical core, focusing on its synthesis, biological activities, and the experimental methodologies employed in its preclinical evaluation, with a particular emphasis on its applications in oncology.

Synthetic Strategies

The synthesis of 1,6-naphthyridin-2(1H)-ones can be broadly categorized into two main approaches: construction from a pre-formed pyridine or from a pre-formed pyridone.[1][3]

A common strategy involves the reaction of a substituted 2-aminopyridine with an appropriate three-carbon building block to construct the second ring. For instance, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile can be cyclized to form the 1,6-naphthyridine core by treatment with ammonium acetate.[4] Another approach utilizes the Michael reaction of enamines with methyl propiolate, followed by ring closure to yield 2(1H)-pyridinones, which are then further elaborated to the desired this compound scaffold.[4]

The specific synthetic route chosen often depends on the desired substitution pattern on the naphthyridine ring, which is crucial for modulating the compound's biological activity and pharmacokinetic properties.[1][5]

Biological Activities and Therapeutic Targets

Analogs of this compound have shown potent activity against a variety of therapeutic targets, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma (HCC) and colorectal cancer.[6][7][8] A novel series of this compound derivatives has been developed as potent and selective inhibitors of FGFR4.[6][8] The representative compound A34 demonstrated significant anti-proliferative activity in FGFR4-dependent HCC cell lines and in vivo efficacy in a Hep-3B HCC xenograft model.[6][7] Similarly, compound 19g showed excellent kinase selectivity and substantial cytotoxic effects against various colorectal cancer cell lines, inducing significant tumor inhibition in a HCT116 xenograft mouse model.[8]

Quantitative Data Summary

| Compound | Target | Assay | IC50 (nM) | Cell Line | Activity | Reference |

| A34 | FGFR4 | Kinase Assay | Potent | - | Inhibitory | [6][7] |

| A34 | - | Proliferation | - | FGFR4-dependent HCC | Anti-proliferative | [6][7] |

| 19g | FGFR4 | Kinase Assay | Potent | - | Selective Inhibition | [8] |

| 19g | - | Cytotoxicity | Substantial | Colorectal Cancer | Cytotoxic | [8] |

| Torin1 | mTOR | Kinase Assay | 1800 (PI3K) | - | Selective Inhibition | [9] |

| Torin1 | mTORC1 | Cellular Assay | 2 | - | Inhibition | [9] |

| Torin1 | mTORC2 | Cellular Assay | 10 | - | Inhibition | [9] |

| Torin2 | mTOR | Cellular Assay | 0.25 | - | Potent Inhibition | [10] |

| 2t | c-Met | Kinase Assay | 2600 | - | Inhibition | [11] |

| 2t | TPR-Met | Phosphorylation | Low µM | BaF3-TPR-Met | Inhibition | [11] |

| 2t | - | Proliferation | Low µM | BaF3-TPR-Met | Inhibition | [11] |

| Analog 9 | CDK5 | - | Active | - | Diuretic | [4] |

| Analog 12 | CDK5 | - | Active | - | Diuretic | [4] |

| Analog 21 | CDK5 | - | Active | - | Diuretic | [4] |

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its pathway is often hyperactivated in cancer.[9] The benzo[h][12][13]naphthyridin-2(1H)-one derivative, Torin1 , was identified as a potent and selective ATP-competitive inhibitor of mTOR.[9] Torin1 effectively inhibits both mTORC1 and mTORC2 with high selectivity over the related PI3K kinase.[9] A subsequent medicinal chemistry effort led to the discovery of Torin2 , an improved mTOR inhibitor with an EC50 of 0.25 nM and better pharmacokinetic properties, making it suitable for in vivo studies.[10]

Other Kinase Targets

The versatility of the this compound scaffold extends to other kinases. A series of 1H-imidazo[4,5-h][12][13]naphthyridin-2(3H)-ones were identified as a new class of c-Met kinase inhibitors .[11] Compound 2t from this series demonstrated an IC50 of 2.6 µM against c-Met and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[11] Additionally, certain 1,6-naphthyridine derivatives have been reported as inhibitors of Cyclin-Dependent Kinase 5 (CDK5) , with potential applications in treating kidney diseases.[14]

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression. A series of novobiocin analogs based on the this compound scaffold were designed and synthesized as potential Hsp90 inhibitors.[12] These compounds were evaluated for their anti-proliferative activity in breast cancer cell lines, and further studies on cell cycle progression, apoptosis, and degradation of Hsp90 client proteins were conducted on the most promising candidates.[12]

Experimental Protocols

General Kinase Inhibition Assay (for FGFR4, mTOR, c-Met)

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, test compounds (this compound analogs).

-

Procedure:

-

Add assay buffer, substrate, and recombinant kinase to the wells of a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by detecting substrate phosphorylation using a specific antibody in an ELISA format.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Reagents and Materials: Cancer cell lines (e.g., Hep-3B, HCT116), complete cell culture medium, 96-well cell culture plates, test compounds, MTT reagent or CellTiter-Glo® reagent (Promega).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analogs.

-

Incubate for a specified period (e.g., 72 hours).

-

For MTT assay, add MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

For CellTiter-Glo® assay, add the reagent directly to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 or IC50 value from the dose-response curve.

Western Blot Analysis for Protein Phosphorylation

-

Reagents and Materials: Cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-AKT, anti-phospho-S6K), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

-

Procedure:

-

Treat cells with the test compounds for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

Visualizations

Caption: General workflow for the discovery and preclinical development of this compound analogs.

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound analogs.

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the dual inhibitory action of Torin analogs on mTORC1 and mTORC2.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merit.url.edu [merit.url.edu]

- 14. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 1,6-Naphthyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of therapeutically relevant proteins, particularly protein kinases. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this core, with a focus on its application in the development of potent and selective inhibitors for various oncology targets. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Structure-Activity Relationship (SAR) of this compound Derivatives

The this compound core offers multiple positions for substitution (N1, C3, C4, C5, C7, and C8), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The presence of a double bond between C3 and C4 is a common feature in derivatives targeting tyrosine kinases.[1]

Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

Aberrant FGFR4 signaling is a key driver in hepatocellular carcinoma (HCC).[2][3] Several studies have focused on developing this compound derivatives as selective FGFR4 inhibitors.

Key SAR Insights for FGFR4 Inhibition:

-

C3-Position: Substitution with a 2,6-dichlorophenyl group is a common starting point, providing a strong anchor in the kinase hinge region.[4]

-

C7-Position: The introduction of various amine-containing side chains at this position is crucial for potency and selectivity. Basic aliphatic side chains have been shown to be particularly effective.[4][5]

-

N1-Position: N-methylation can be a viable strategy to modulate physicochemical properties.

Table 1: SAR of this compound Derivatives as FGFR4 Inhibitors

| Compound | R7-Substituent | FGFR4 IC50 (nM) | Reference |

| A34 | (Structure not fully disclosed) | Potent inhibitor | [3] |

| 19g | (Structure not fully disclosed) | Potent inhibitor | [6] |

Note: Specific IC50 values for a series of analogs are often found in the full text or supplementary information of the cited articles.

Targeting c-Src Tyrosine Kinase

c-Src is a non-receptor tyrosine kinase implicated in various cancers, and its inhibition is a validated therapeutic strategy.[7] 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as potent c-Src inhibitors.[4]

Key SAR Insights for c-Src Inhibition:

-

C7-Position: Analogues bearing basic aliphatic side chains, such as -NH(CH2)nNRR, are the most potent, with IC50 values in the low nanomolar range (10-80 nM).[4] These side chains likely form key interactions in the solvent-exposed region of the kinase.

-

Selectivity: These compounds exhibit good selectivity against the PDGF receptor but less so against the FGF receptor.[4]

Table 2: SAR of 7-Substituted 1,6-Naphthyridin-2(1H)-ones as c-Src Inhibitors

| R7-Substituent | c-Src IC50 (nM) | PDGFR IC50 (nM) | FGFR IC50 (nM) | Reference |

| -NH(CH2)2NMe2 | 10-80 | >1000 | 100-500 | [4] |

| -NHPhO(CH2)3NMe2 | 10-80 | >1000 | 100-500 | [4] |

| -NHPhN(CH2)4NMe | 10-80 | >1000 | 100-500 | [4] |

Targeting mTOR (Mammalian Target of Rapamycin)

The mTOR signaling pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[8][9] Benzo[h][2][10]naphthyridin-2(1H)-one derivatives have been developed as potent mTOR inhibitors.

Targeting Other Kinases: c-Met, AXL, and SYK

The versatility of the this compound scaffold extends to other important cancer targets:

-

c-Met: Fused tricyclic derivatives, such as 1H-imidazo[4,5-h][2][10]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors.[7] SAR studies indicate that N-alkylation with a terminal amino group and a hydrophobic benzyl group at the N-3 position are crucial for activity.[7] One of the most potent compounds, 2t, exhibited an IC50 of 2.6 µM.[7]

-

AXL: 1,6-Naphthyridinone derivatives have been optimized as selective type II AXL inhibitors. Compound 25c demonstrated an excellent AXL inhibitory activity with an IC50 of 1.1 nM and over 300-fold selectivity against the homologous kinase MET.[11] Another series based on a 1,6-naphthyridin-4-one core also yielded potent AXL inhibitors, with compound 13c showing an IC50 of 3.2 nM.[12]

-

SYK (Spleen Tyrosine Kinase): 5,7-disubstituted[2][10]naphthyridines have been explored as SYK inhibitors. The SAR indicates that a 7-aryl group and 5-aminoalkylamino substituents are important for potency.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of new chemical entities. Below are representative protocols for key assays cited in the SAR studies of this compound derivatives.

General Synthesis of 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

A common synthetic route involves the condensation of 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile.[4] This is followed by selective diazotization to convert the 2- and 7-amino groups to hydroxyl and fluoro groups, respectively. N-methylation and subsequent nucleophilic aromatic substitution at the C7 position with various amines yield the final products.[4]

Biochemical Kinase Assays

c-Src Kinase Inhibition Assay (Fluorescence-based)

This assay measures the phosphorylation of a synthetic peptide substrate by c-Src kinase.

-

Reagents:

-

c-Src kinase

-

Peptide substrate (e.g., poly[Glu,Tyr]4:1)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Fluorescence detection reagent

-

-

Procedure:

-

Add test compounds at various concentrations to the wells of a microtiter plate.

-

Add c-Src kinase and the peptide substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and add the fluorescence detection reagent.

-

Measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[14]

-

SYK Kinase Inhibition Assay (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for screening kinase inhibitors in a high-throughput format.[2][15]

-

Reagents:

-

SYK kinase

-

Biotinylated peptide substrate

-

ATP

-

HTRF KinEASE™ kit reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

-

Assay buffer

-

Test compounds in DMSO

-

-

Procedure:

-

Dispense test compounds into a 384-well plate.

-

Add SYK kinase and the biotinylated substrate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 10-30 minutes at room temperature.

-

Stop the reaction by adding the detection reagents (pre-mixed anti-phospho antibody and streptavidin-XL665 in a buffer containing EDTA).

-

Incubate for 60 minutes at room temperature.

-

Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).[2]

-

Calculate the HTRF ratio and determine the percent inhibition and IC50 values.

-

Signaling Pathways Modulated by this compound Derivatives

Understanding the signaling context of the target kinase is essential for interpreting the cellular effects of inhibitors.

FGFR4 Signaling Pathway in HCC

In HCC, the FGF19-FGFR4 signaling axis is often aberrantly activated. FGF19 binding to FGFR4 leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins like FRS2. This activates the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[2][16]

c-Src Downstream Signaling

Activated c-Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways. These pathways collectively promote cell proliferation, survival, migration, and invasion.[17][18]

Hsp90 Chaperone Cycle

Hsp90 is a molecular chaperone that facilitates the proper folding and stability of numerous "client" proteins, many of which are oncoproteins. The chaperone function of Hsp90 is dependent on its ATPase activity. Inhibition of Hsp90 leads to the degradation of its client proteins.[10][19]

The this compound scaffold represents a highly adaptable and promising platform for the development of novel kinase inhibitors. The extensive SAR data available for this core, targeting a diverse range of kinases implicated in cancer, provides a solid foundation for further optimization and drug discovery efforts. This technical guide has summarized key SAR insights, provided representative experimental protocols, and visualized the relevant signaling pathways to aid researchers in their pursuit of new and effective cancer therapeutics based on this versatile chemical scaffold.

References

- 1. Evaluation of WO2011134971, chiral 1,6-napthyridine Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Illuminating the Therapeutic Potential: A Technical Guide to the Preliminary Biological Screening of 1,6-Naphthyridin-2(1H)-One Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the preliminary biological screening of 1,6-naphthyridin-2(1H)-one compounds, a promising class of heterocyclic molecules. Designed for researchers, scientists, and drug development professionals, this document details the methodologies for evaluating their potential as therapeutic agents, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. The guide presents a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways to facilitate a deeper understanding and further exploration of this chemical scaffold.

Naphthyridines, including the this compound core, are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2][3] This guide synthesizes findings from various studies to provide a practical framework for the initial assessment of novel derivatives of this scaffold.

Quantitative Biological Data

The biological activity of this compound and related naphthyridine derivatives has been quantified in numerous studies. The following tables summarize key findings in the areas of anticancer and antimicrobial activity, providing a comparative view of the potency of different derivatives.

Table 1: Anticancer Activity of Naphthyridine Derivatives

The in vitro cytotoxic activity of various naphthyridine compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | [1] |

| A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | [1] | |

| HeLa (Cervical cancer) | 10.47 - 15.03 µg/mL | [1] | |

| CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | [1] | |

| 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][1][3]naphthyridin-3-one | HL-60 (Leukemia) | 0.03 - 8.5 | [1] |

| K562 (Erythroleukemia) | 0.03 - 8.5 | [1] | |

| MCF-7 (Breast cancer) | 0.03 - 8.5 | [1] | |

| KB (Epidermoid carcinoma) | 0.03 - 8.5 | [1] | |

| HepG2 (Hepatocellular carcinoma) | 0.03 - 8.5 | [1] | |

| HT-29 (Colon adenocarcinoma) | 0.03 - 8.5 | [1] | |

| 1,6-Naphthyridine Derivative 17a | MOLT-3 (Lymphoblastic leukemia) | 9.1 ± 2.0 | [4] |

| HeLa (Cervical cancer) | 13.2 ± 0.7 | [4] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [4] | |

| 1,8-Naphthyridine Derivative 16 | HeLa (Cervical cancer) | 0.7 | [5] |

| HL-60 (Leukemia) | 0.1 | [5] | |

| PC-3 (Prostate cancer) | 5.1 | [5] | |

| Pyrazolo-naphthyridine 5j | HeLa (Cervical cancer) | 6.4 ± 0.45 | [6] |

| Pyrazolo-naphthyridine 5k | MCF-7 (Breast cancer) | 2.03 ± 0.23 | [6] |

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

The antimicrobial potential of naphthyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Canthin-6-one | Bacillus cereus | 15.62 | [1] |

| Canthin-6-one | Antifungal | 3.91 | [1] |

| 10-methoxycanthin-6-one | Antifungal | 7.81 | [1] |

| 2,7-Naphthyridine Derivative 10j | Staphylococcus aureus | 8 mg/L | [7] |

| 2,7-Naphthyridine Derivative 10f | Staphylococcus aureus | 31 mg/L | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible biological screening of this compound compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assays (e.g., FGFR4, Hsp90)

The inhibitory activity of this compound compounds against specific kinases like Fibroblast Growth Factor Receptor 4 (FGFR4) and Heat Shock Protein 90 (Hsp90) can be determined using various in vitro kinase assay formats.[3][8]

General Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using methods such as radioactivity (e.g., 32P-ATP), fluorescence, or luminescence.

Example: FGFR4 Kinase Assay (Generic Protocol)

-

Reaction Setup: In a microplate, combine the FGFR4 enzyme, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done, for example, by adding a detection reagent that binds to the phosphorylated substrate and generates a signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Positive control antibiotic

Procedure:

-